molecular formula C9H6N2O3 B1605539 3-(4-Nitrophenyl)isoxazole CAS No. 4264-05-5

3-(4-Nitrophenyl)isoxazole

Cat. No. B1605539
Key on ui cas rn: 4264-05-5
M. Wt: 190.16 g/mol
InChI Key: XXAAKZGOIOIOQB-UHFFFAOYSA-N
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Patent
US07157482B2

Procedure details

3-(4-Nitrophenyl)isoxazole (Intermediate 4, 8 g, 42 mmol) was added to acetic acid (126 ml) and then SnCl2 (39 g, 205 mmol) in HCl (42 ml) was added. The reaction was allowed to stir for 4 hours and then 1M NaOH was added to bring the solution to pH˜11. The water layer was extracted with EtOAc and then the organic layers were collected, dried over Na2SO4, and dried under vacuum to yield the product (4 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Name
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:14]=[CH:13][O:12][N:11]=2)=[CH:6][CH:5]=1)([O-])=O.C(O)(=O)C.Cl[Sn]Cl.[OH-].[Na+]>Cl>[O:12]1[CH:13]=[CH:14][C:10]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[N:11]1 |f:3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NOC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NOC=C1
Name
Quantity
126 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
42 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1N=C(C=C1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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